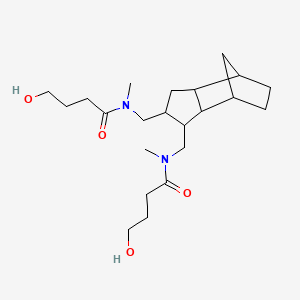

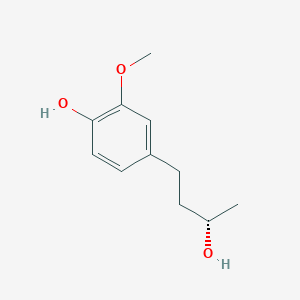

Zingerol, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zingerol, (S)-: is a chiral compound derived from ginger (Zingiber officinale). It is one of the major bioactive constituents responsible for the characteristic pungent taste of ginger. Zingerol, (S)- is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zingerol, (S)- can be synthesized from dehydrozingerone through biotransformation using filamentous fungi. The bioconversion process involves the use of fungi such as Aspergillus flavus, Aspergillus niger, Cunninghamella echinulata, Mucor circinelloides, and Penicillium citrinum. These fungi convert dehydrozingerone to Zingerol, (S)- with high conversion rates and enantiomeric excess .

Industrial Production Methods: Industrial production of Zingerol, (S)- typically involves the extraction of gingerol from ginger rhizomes followed by purification processes. The extraction is optimized using response surface methodology to achieve high yields of gingerol and shogaol, which are then converted to Zingerol, (S)- through chemical or enzymatic methods .

Análisis De Reacciones Químicas

Types of Reactions: Zingerol, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides

Major Products Formed: The major products formed from these reactions include various derivatives of Zingerol, (S)-, such as shogaol and zingerone, which exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Zingerol, (S)- is used as a precursor for synthesizing various bioactive compounds.

Biology: In biological research, Zingerol, (S)- is investigated for its antioxidant and anti-inflammatory properties. It is used in studies related to cellular protection and immune response modulation .

Medicine: Zingerol, (S)- has shown promise in the treatment of various ailments, including cancer, diabetes, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a potential candidate for developing therapeutic agents .

Industry: In the food industry, Zingerol, (S)- is used as a natural flavoring agent and preservative. Its antimicrobial properties help in extending the shelf life of food products .

Mecanismo De Acción

Zingerol, (S)- exerts its effects through multiple molecular targets and pathways. It modulates the activity of transcription factors such as NF-kB and activator protein-1 (AP-1), which are involved in the inflammatory response. It also inhibits the production of pro-inflammatory cytokines and oxidative stress markers, thereby reducing inflammation and oxidative damage .

Comparación Con Compuestos Similares

Gingerol: The primary phenolic compound in ginger, responsible for its pungent taste and bioactivity.

Shogaol: A dehydrated form of gingerol with enhanced bioactivity.

Zingerone: A breakdown product of gingerol with antioxidant properties

Uniqueness: Zingerol, (S)- is unique due to its chiral nature, which imparts specific biological activities that are distinct from its racemic or other enantiomeric forms. Its high enantiomeric excess and specific bioactivities make it a valuable compound for various applications .

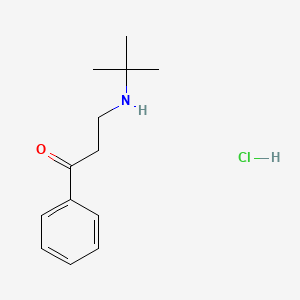

Propiedades

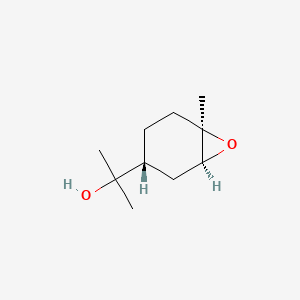

Número CAS |

932042-60-9 |

|---|---|

Fórmula molecular |

C11H16O3 |

Peso molecular |

196.24 g/mol |

Nombre IUPAC |

4-[(3S)-3-hydroxybutyl]-2-methoxyphenol |

InChI |

InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1 |

Clave InChI |

GTLGHKNKLRZSMO-QMMMGPOBSA-N |

SMILES isomérico |

C[C@@H](CCC1=CC(=C(C=C1)O)OC)O |

SMILES canónico |

CC(CCC1=CC(=C(C=C1)O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)